molecular formula C16H20O B12209835 Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-4-phenyl- CAS No. 88653-51-4

Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-4-phenyl-

Cat. No.: B12209835
CAS No.: 88653-51-4
M. Wt: 228.33 g/mol
InChI Key: LELUKLYBNHDOGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a bicyclic ketone with a distinctive aromatic odor. This compound is widely used in various applications, including medicinal, industrial, and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-4-phenyl- can be synthesized through several methods. One common synthetic route involves the oxidation of borneol or isoborneol using oxidizing agents such as chromic acid or sodium hypochlorite . The reaction typically occurs under mild conditions and yields camphor as the primary product.

Industrial Production Methods

In industrial settings, camphor is produced through the steam distillation of the wood and bark of the camphor tree (Cinnamomum camphora). The crude camphor is then purified through sublimation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-4-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Nitric acid, chromic acid, sodium hypochlorite.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Chlorine, bromine.

Major Products Formed

    Oxidation: Camphoric acid.

    Reduction: Borneol, isoborneol.

    Substitution: Halogenated camphor derivatives.

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-4-phenyl- involves its interaction with various molecular targets and pathways. In biological systems, camphor acts as an agonist of transient receptor potential (TRP) channels, particularly TRPV1 and TRPA1 . Activation of these channels leads to the sensation of cooling and analgesic effects. Additionally, camphor’s anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-4-phenyl- can be compared with other similar compounds, such as:

These compounds share structural similarities with camphor but differ in their chemical reactivity and specific applications.

Biological Activity

Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-4-phenyl (often referred to as 4-MBC or 1,7,7-trimethyl-3-(phenylmethylene)bicyclo[2.2.1]heptan-2-one) is a bicyclic monoterpenoid compound that has garnered attention due to its unique structural properties and potential biological activities. This compound is not naturally occurring in significant amounts and is primarily found in individuals exposed to it or its derivatives .

  • Chemical Formula: C₁₇H₂₀O
  • Molecular Weight: 240.346 g/mol
  • IUPAC Name: 1,7,7-trimethyl-3-(phenylmethylidene)bicyclo[2.2.1]heptan-2-one
  • CAS Registry Number: Not available

Biological Activity Overview

The biological activity of Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-4-phenyl has been explored in various contexts, including its potential effects on human health and its role in environmental toxicity.

Toxicological Studies

Recent studies have indicated that 4-MBC may exhibit genotoxic properties. For instance, a study conducted under OECD guidelines revealed that exposure to certain concentrations of 4-MBC resulted in a significant increase in revertant colonies in bacterial strains, suggesting mutagenic activity . The compound was assessed for repeated dose toxicity and reproductive toxicity, yielding mixed results regarding its safety profile.

Metabolic Pathways

Research has shown that this compound is metabolized by specific bacterial strains such as Pseudomonas putida, which can utilize it as a carbon source. The metabolic pathways involved include oxidation and lactonization processes that are facilitated by various enzymes . This indicates that the compound may play a role in bioremediation or microbial degradation processes.

Case Study 1: Environmental Impact

A study highlighted the presence of Bicyclo[2.2.1]heptan-2-one in environmental samples collected from areas with high industrial activity. The findings suggested that the compound could pose risks to local ecosystems due to its persistence and potential bioaccumulation in aquatic organisms.

Case Study 2: Human Exposure

Another investigation focused on human exposure to this compound through occupational settings where it is used as a fragrance ingredient or solvent. Blood samples from exposed individuals showed detectable levels of the compound, raising concerns about its long-term health effects, particularly regarding endocrine disruption and carcinogenic potential .

Data Table: Summary of Biological Activities

Activity TypeFindingsReferences
GenotoxicityIncreased revertant colonies in bacterial assays at concentrations ≥1600 μg/plate
MetabolismUtilized by Pseudomonas putida; involves oxidation and lactonization
Environmental ToxicityDetected in industrial areas; potential bioaccumulation risks
Human Health ImpactFound in blood samples; concerns over endocrine disruption

Properties

CAS No.

88653-51-4

Molecular Formula

C16H20O

Molecular Weight

228.33 g/mol

IUPAC Name

1,7,7-trimethyl-4-phenylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C16H20O/c1-14(2)15(3)9-10-16(14,11-13(15)17)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3

InChI Key

LELUKLYBNHDOGA-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCC1(CC2=O)C3=CC=CC=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.